3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid
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Overview
Description
3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrolidine ring substituted with carboxymethyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid typically involves the reaction of a pyrrolidine derivative with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with the pyrrolidine derivative in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The carboxymethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s hydrophobic interactions, increasing its binding affinity to certain proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethyl)pyrrolidine-2-carboxylic acid: Lacks the isopropyl group, which may affect its binding properties and reactivity.
4-Isopropylpyrrolidine-2-carboxylic acid: Lacks the carboxymethyl group, potentially altering its solubility and interaction with enzymes.
Uniqueness
3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid is unique due to the presence of both carboxymethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDCKOQOOQUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(C1CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-44-8 |
Source
|
Record name | 2-Carboxy-4-(1-methylethyl)-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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